molecular formula C17H26N2O3 B6322064 tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate CAS No. 130658-70-7

tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate

Cat. No. B6322064
CAS RN: 130658-70-7
M. Wt: 306.4 g/mol
InChI Key: BMNFZJLDYNQISI-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate (TBMPC) is an organic compound composed of a tert-butyl group, a 4-aminophenoxymethyl group, and a piperidine-1-carboxylate group. It is a versatile compound that has been used in a variety of scientific research applications, including the synthesis of drugs, the study of enzyme mechanisms, and the development of diagnostic and therapeutic agents.

Scientific Research Applications

Tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as the antidepressant fluoxetine and the anticonvulsant topiramate. It has also been used to study enzyme mechanisms, such as the cytochrome P450 enzyme system, as well as to develop diagnostic and therapeutic agents.

Mechanism of Action

Tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate is believed to act as a substrate for the cytochrome P450 enzyme system. This enzyme system is responsible for the metabolism of drugs and other compounds in the body. This compound is believed to interact with the cytochrome P450 enzyme system, resulting in the formation of metabolites which may have therapeutic or diagnostic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the cytochrome P450 enzyme system, resulting in decreased metabolism of drugs and other compounds. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to increase the production of nitric oxide.

Advantages and Limitations for Lab Experiments

The use of tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate in lab experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a versatile compound, which can be used in a variety of scientific research applications. However, there are also some limitations to its use. It is a relatively unstable compound, which can degrade over time. It is also a toxic compound, and it should be handled with caution.

Future Directions

There are a number of potential future directions for the use of tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate. It could be used in the development of new drugs and diagnostic agents, as well as in the study of enzyme mechanisms. It could also be used in the study of biochemical and physiological processes, such as inflammation and oxidative stress. Additionally, it could be used in the development of targeted drug delivery systems, as well as in the development of new materials and technologies.

properties

IUPAC Name

tert-butyl 4-[(4-aminophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-6-4-14(18)5-7-15/h4-7,13H,8-12,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFZJLDYNQISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-tert-Butyloxycarbonyl-4-[(4-nitrophenyloxy)methyl]piperidine (1.9 g) was dissolved in ethanol (40 ml) and to the mixture was added conc. hydrochloric acid (0.5 ml). By using 10% palladium/carbon as a catalyst, catalytic reduction was conducted at normal pressure and room temperature overnight. After completion of the reaction, the catalyst was removed by filtration and the filtrate was concentrated under reduced pressure. The concentrate was diluted with methylene chloride and washed with aqueous saturated solution of sodium bicarbonate. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (developing solvent: hexane/ethyl acetate=1/1 (v/v)) to obtain 1-tert-butyloxycarbonyl-4-[(4-aminophenyloxy)methyl]piperidine (1.0 g) as white crystals, m.p. 100°-101° C.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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